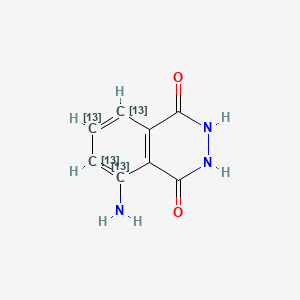

Luminol-13C4

Description

Overview of Luminol's Role in Analytical Science and Research

Luminol (B1675438) (C₈H₇N₃O₂) is a chemical compound celebrated for its striking chemiluminescence—the emission of light as a result of a chemical reaction. wikipedia.orgwikipedia.org This property has made it an invaluable tool in various fields, most notably in forensic science. wikipedia.org

Historical Context of Chemiluminescence and Luminol

The synthesis of luminol was first achieved in 1902, but its chemiluminescent properties in alkaline solutions were reported later. wikipedia.orgbritannica.com In 1928, H. O. Albrecht discovered that blood and other substances could enhance luminol's light emission in an alkaline hydrogen peroxide solution. wikipedia.org This observation was later confirmed in 1936 by Karl Gleu and Karl Pfannstiel, who identified hematin (B1673048) in blood as a key catalyst. wikipedia.org Subsequently, in 1937, forensic scientist Walter Specht conducted extensive studies on using luminol to detect blood at crime scenes, laying the groundwork for its widespread forensic application. wikipedia.org The chemiluminescent reaction of luminol involves its oxidation, typically by an oxidizing agent like hydrogen peroxide in the presence of a catalyst, leading to the formation of an excited-state 3-aminophthalate (B1234034) dianion which then decays to the ground state, emitting a characteristic blue glow. wikipedia.orgfscj.eduresearchgate.net

Rationale for Isotopic Modification: Introducing Luminol-13C4

While luminol is a highly sensitive detection reagent, its application can be limited by interferences from other substances and the need for more precise quantification in complex biological samples. tci-thaijo.orgnih.gov Isotopic labeling of luminol, resulting in compounds like this compound, addresses some of these challenges. This compound is a stable isotope-labeled form of luminol where four of the carbon atoms in the molecule are replaced with carbon-13 (¹³C). scbt.com The primary rationale for this modification is to create an internal standard for quantitative analysis using mass spectrometry. By having a known concentration of the heavier, isotopically labeled luminol, researchers can more accurately quantify the amount of the natural, unlabeled luminol in a sample. This is particularly useful in complex matrices where signal suppression or enhancement can affect the accuracy of the measurement. The use of ¹³C-labeled internal standards is a common practice in analytical chemistry to improve the precision and accuracy of quantitative assays.

Research Landscape and Gaps Addressing this compound

The research landscape for this compound is primarily centered on its application as an internal standard in quantitative analytical methods. Its use is implicitly tied to studies requiring the precise measurement of luminol or luminol-derived chemiluminescence. However, specific research explicitly detailing the synthesis, characterization, and a wide range of applications of this compound is not as extensive as for its unlabeled counterpart.

A significant gap in the current research is the limited number of publicly available studies that focus directly on the unique properties and potential applications of this compound beyond its role as an internal standard. While its utility in mass spectrometry-based quantification is clear, further investigation into how the isotopic labeling might subtly influence its chemiluminescent properties or its interactions in biological systems could unveil new research avenues. For instance, detailed studies on the kinetic isotope effects in the chemiluminescent reaction of this compound could provide deeper insights into the reaction mechanism. Furthermore, exploring its use in novel imaging techniques or as a tracer in metabolic studies involving pathways where luminol or its derivatives might play a role could represent a promising area for future research.

Interactive Data Table: Properties of Luminol and this compound

| Property | Luminol | This compound |

| Chemical Formula | C₈H₇N₃O₂ wikipedia.org | C₄(¹³C)₄H₇N₃O₂ scbt.com |

| Molar Mass | 177.16 g/mol wikipedia.org | 181.13 g/mol scbt.com |

| Appearance | White-to-pale-yellow crystalline solid wikipedia.org | Not specified, likely similar to luminol |

| Solubility | Soluble in most polar organic solvents, insoluble in water wikipedia.org | Not specified, likely similar to luminol |

| CAS Number | 521-31-3 chemicalbook.com | 1189931-96-1 scbt.com |

Emerging Research Questions Related to Isotopic Variants of Luminol

The availability of isotopic variants like this compound opens up new avenues for investigation and helps address long-standing questions in the field of chemiluminescence. Key research questions include:

Clarifying the Chemiluminescence Mechanism: While the general pathway of luminol oxidation is known, some details of the mechanism, particularly concerning the formation of the excited-state 3-aminophthalate dianion responsible for light emission, remain debated. wikipedia.orgulisboa.pt How can tracing the ¹³C atoms from the benzene (B151609) ring of this compound to the final light-emitting product provide definitive evidence for the proposed intermediates and reaction pathways, such as the retro-Diels-Alder reaction? wikipedia.org

Developing Advanced Multiplexed Assays: Can this compound, in conjunction with other isotopically labeled luminol variants (e.g., ¹⁵N or deuterium-labeled), be used to develop multiplexed immunoassays or other bioanalytical tests? nih.gov By using mass spectrometry as the detector, it may be possible to simultaneously quantify several different analytes in a single sample, each tagged with a unique isotopic signature. nih.gov

Tracing Metabolic and Environmental Fate: How can this compound be used as a tracer to study the metabolic breakdown of luminol and its derivatives in biological systems or their degradation pathways in the environment? wikipedia.org This knowledge is crucial for understanding the persistence and impact of these compounds.

Challenges and Opportunities in Investigating this compound

The study and application of this compound present both distinct challenges and significant opportunities for scientific advancement.

Challenges:

Cost and Synthesis: A major hurdle in working with complex isotopically labeled molecules is the high cost associated with their synthesis. kit.edu The multi-step process required to produce luminol is complicated further when starting with expensive ¹³C-labeled precursors, making this compound a valuable and costly reagent. wikipedia.orgkit.edu

Atom Economy: The synthesis routes must be designed for high atom efficiency to avoid wasting the expensive labeled isotopes, which can preclude the use of certain standard reagents. kit.edu

Instrumental Sensitivity: While mass spectrometry can easily distinguish between the labeled and unlabeled forms, detecting subtle kinetic isotope effects or minor differences in quantum yield may require highly sensitive and specialized instrumentation capable of precise measurements.

Opportunities:

Gold Standard for Quantification: this compound serves as an ideal internal standard for quantitative mass spectrometry-based assays. nih.gov By adding a known amount of this compound to a sample, researchers can accurately measure the amount of unlabeled luminol, correcting for sample loss or variations in instrument response, which is critical in forensic and clinical applications. nih.gov

Definitive Mechanistic Studies: The use of isotopic labeling offers one of the most definitive methods for elucidating reaction mechanisms. nih.gov Investigating this compound can provide unambiguous evidence to confirm or refute proposed theories about its chemiluminescent transformation. ulisboa.pt

Advancing Analytical Methodologies: The compound enables the development of sophisticated analytical techniques, such as isotope dilution mass spectrometry, which offers the highest level of accuracy and precision for chemical measurements. nih.govresearchgate.net

Informing the Design of New Probes: A detailed understanding of how isotopic substitution affects the photophysical properties of luminol can guide the rational design of new chemiluminescent probes. nih.gov This knowledge could lead to the development of novel materials with enhanced brightness, different emission colors, or improved stability for a new generation of bioanalytical tools. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O2 |

|---|---|

Molecular Weight |

181.13 g/mol |

IUPAC Name |

5-amino-2,3-dihydrophthalazine-1,4-dione |

InChI |

InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13)/i1+1,2+1,3+1,5+1 |

InChI Key |

HWYHZTIRURJOHG-SAXDBNRNSA-N |

Isomeric SMILES |

[13CH]1=[13CH]C2=C(C(=O)NNC2=O)[13C](=[13CH]1)N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)NNC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies for Luminol 13c4

Precursor Selection and Synthesis Routes for ¹³C-Labeled Building Blocks

The synthesis of Luminol-13C4 commences with the careful selection and preparation of ¹³C-labeled precursors. These building blocks are fundamental to incorporating the isotopic label into the final molecule with high efficiency and precision.

Isotopic Enrichment Techniques for Carbon-13 Precursors

The natural abundance of ¹³C is approximately 1.1%, necessitating enrichment processes to obtain precursors with high isotopic purity. portlandpress.combiorxiv.org Several techniques are employed for this purpose, with distillation being a prominent method.

One such method involves the distillation of carbon tetrafluoride (CF₄). tn-sanso.co.jp This technique leverages the slight differences in volatility between ¹²CF₄ and ¹³CF₄ at cryogenic temperatures to achieve separation. tn-sanso.co.jp A distillation column is used where, over time, the heavier ¹³CF₄ enriches at the bottom while the lighter ¹²CF₄ concentrates at the top. tn-sanso.co.jp This process can yield ¹³C with an isotopic concentration exceeding 99 atom%. tn-sanso.co.jp Other historical methods for ¹³C separation include the distillation of carbon monoxide (CO) and methane (B114726) (CH₄), though these present challenges due to the flammability and toxicity of the materials. tn-sanso.co.jp

Another significant approach is the use of biosynthetic pathways in microorganisms. portlandpress.comnih.gov By feeding organisms like Escherichia coli with a ¹³C-enriched carbon source, such as [U-¹³C₆]glucose, the bacteria incorporate the heavy isotope into their metabolic products, including amino acids and other essential building blocks. portlandpress.comnih.govresearchgate.net These labeled biomolecules can then be isolated and used as precursors in chemical synthesis. portlandpress.com

Laser isotope separation has also been explored, utilizing the isotopically selective multiphoton dissociation of molecules like Freon 22 (CF₂HCl) to enrich ¹³C. researchgate.net

Table 1: Comparison of ¹³C Isotope Enrichment Techniques

| Technique | Principle | Advantages | Disadvantages |

| CF₄ Distillation | Fractional distillation based on volatility differences between ¹²CF₄ and ¹³CF₄. tn-sanso.co.jp | High safety profile (uses inert gas). tn-sanso.co.jp | Requires cryogenic temperatures and specialized equipment. tn-sanso.co.jp |

| CO Distillation | Higher separation factor compared to other distillation methods. tn-sanso.co.jp | Flammable and toxic nature of CO requires extensive safety measures. tn-sanso.co.jp | |

| Biosynthesis | Microorganisms incorporate ¹³C from enriched media into metabolic products. portlandpress.comnih.gov | Can produce a wide range of complex labeled precursors. portlandpress.com | Can be time-consuming and require complex purification of the desired labeled molecule. |

| Laser Isotope Separation | Selective dissociation of molecules containing ¹³C using lasers. researchgate.net | High selectivity can be achieved. researchgate.net | Technically complex and may require specific molecular targets. researchgate.net |

Optimization of Labeling Efficiency and Isotopic Purity

Achieving high labeling efficiency and isotopic purity is paramount in the synthesis of this compound. In biosynthetic approaches, the timing of the introduction of the ¹³C-labeled precursor is critical. For instance, adding [U-¹³C]glucose at the time of protein expression induction in bacterial cultures can significantly enhance the incorporation of ¹³C into the target molecules. nih.gov Studies have shown that adding 10% u-¹³C-glucose at induction can lead to approximately 18% ¹³C incorporation into the expressed protein. nih.gov

The concentration of the labeled precursor and the duration of the labeling period also play crucial roles. biorxiv.org Optimizing these parameters on a case-by-case basis for the specific synthesis is necessary to maximize labeling. biorxiv.org For example, in in vivo studies, intraperitoneal injection of a labeled precursor like ¹³C-glucose has been shown to provide better labeling than oral administration. biorxiv.org

To ensure high isotopic purity, which is often required to be at or above 98%, rigorous purification methods are essential at each step of the synthesis. alfa-chemistry.com Techniques such as chromatography and recrystallization are employed to separate the desired ¹³C-labeled compound from any unlabeled or partially labeled species. researchgate.net

Total Synthesis Approaches for this compound

The total synthesis of this compound involves a series of chemical reactions designed to construct the final molecule from the ¹³C-labeled precursors.

Multi-Step Synthesis Strategies for Selective ¹³C₄ Incorporation

The synthesis of luminol (B1675438) typically starts from 3-nitrophthalic acid. chemicalbook.comfscj.edu For this compound, a ¹³C₄-labeled phthalic acid derivative is the key starting material. The synthesis can be conceptualized as follows, based on the general synthesis of luminol:

Formation of Labeled 3-Nitrophthalhydrazide: A ¹³C₄-labeled 3-nitrophthalic acid is reacted with hydrazine (B178648) (N₂H₄). fscj.edu This reaction is often carried out in a high-boiling solvent like triethylene glycol. fscj.edu The mixture is heated to drive off water and facilitate the cyclization to form ¹³C₄-3-nitrophthalhydrazide. fscj.edu

Reduction to this compound: The nitro group of the ¹³C₄-3-nitrophthalhydrazide is then reduced to an amino group. fscj.edu A common reducing agent for this step is sodium dithionite (B78146) (also known as sodium hydrosulfite, Na₂S₂O₄) in a basic solution. chemicalbook.comfscj.edu The resulting product is this compound. nih.gov

An intermediate in the synthesis of labeled luminol is 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione-¹³C₄. labmix24.com This indicates that alternative synthetic routes utilizing labeled phthalimide (B116566) derivatives may also be employed.

Table 2: Key Reaction Steps in a Potential this compound Synthesis

| Step | Reactants | Key Transformation | Product |

| 1 | ¹³C₄-3-Nitrophthalic acid, Hydrazine | Cyclization/Dehydration | ¹³C₄-3-Nitrophthalhydrazide |

| 2 | ¹³C₄-3-Nitrophthalhydrazide, Sodium Dithionite | Reduction of nitro group | This compound |

Yield Optimization and Reaction Condition Analysis in Labeled Synthesis

Optimizing the yield at each step is crucial for an efficient synthesis, especially given the high cost of isotopically labeled starting materials. The reaction conditions, including temperature, solvent, and reaction time, must be carefully controlled.

In the formation of the hydrazide, heating the reaction mixture to around 215°C ensures the completion of the dehydration and cyclization. fscj.edu For the reduction step, heating the mixture to boiling for a short period (e.g., 5 minutes) is often sufficient. fscj.edu

The concentration of reagents can also impact the reaction. Studies on the chemiluminescence reaction of luminol itself show that the concentration of luminol and other reactants like hydrogen peroxide and catalysts can be optimized for maximum light output. researchgate.net While not directly related to the synthesis yield, this highlights the importance of concentration effects in reactions involving luminol and its derivatives.

Purification and Isolation Techniques for Isotopic Purity

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any unlabeled luminol. Achieving high isotopic and chemical purity is essential for its intended applications.

The final product, which is often a light-yellow solid, can be collected by suction filtration after it precipitates from the reaction mixture upon cooling and acidification with acetic acid. chemicalbook.comfscj.edu Further purification can be achieved through recrystallization. researchgate.net

Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are not only used to assess the purity of the final product but can also be employed as purification methods at a preparative scale. researchgate.netresearchgate.net For instance, a synthesized luminol sample was shown to have over 99% purity as determined by GC-MS analysis. researchgate.net

The isotopic purity of the final this compound is confirmed using mass spectrometry, which can distinguish between the labeled and unlabeled molecules based on their mass-to-charge ratio. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is another powerful tool to confirm the positions and extent of isotopic labeling. researchgate.net

Chromatographic Methods for Labeled Compound Separation

Following synthesis, purification of the isotopically labeled product is critical to remove any unlabeled starting materials, reaction byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation and purification of luminol and its isotopically labeled forms. sielc.comshsu.edu

Reverse-phase (RP) HPLC is a commonly employed method for luminol analysis and separation. sielc.com In this technique, the stationary phase is nonpolar, while the mobile phase is a more polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. khanacademy.org For luminol separation, a mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The method is scalable and can be adapted for preparative separation to isolate larger quantities of the purified labeled compound. sielc.com

Table 1: Illustrative HPLC Separation Parameters for Luminol

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier | sielc.com |

| Detection | UV-Vis, Fluorescence, or Mass Spectrometry (MS) | shsu.edu |

| Application Note | For MS compatibility, phosphoric acid is typically replaced with formic acid. | sielc.com |

Spectroscopic Verification of Isotopic Purity (excluding basic identification data)

After chromatographic purification, the verification of successful isotopic incorporation and the assessment of isotopic purity are essential. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): This is the most direct method for confirming the presence of the ¹³C isotopes. The molecular weight of this compound is 181.13 g/mol , which is four mass units higher than that of unlabeled luminol (molecular formula C₈H₇N₃O₂, molecular weight ~177.16 g/mol ). lgcstandards.comnih.gov High-resolution mass spectrometry can precisely measure this mass difference, confirming the incorporation of four ¹³C atoms. Isotope Dilution Mass Spectrometry (ID-MS) is a powerful quantitative technique that can be used to determine the concentration of the labeled compound with high accuracy by using the unlabeled compound as an internal standard. researchgate.net Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed, where the chromatographic separation is directly coupled to the mass spectrometer for analysis. researchgate.net

Table 2: Comparative Mass Data for Luminol and this compound

| Compound | Molecular Formula | Molecular Weight (g/mol) | Monoisotopic Mass (Da) | Reference |

|---|---|---|---|---|

| Luminol (unlabeled) | C₈H₇N₃O₂ | ~177.16 | 177.05383 | ntu.edu.sg |

| This compound | C₄¹³C₄H₇N₃O₂ | 181.13 | 181.06725 | lgcstandards.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While proton (¹H) NMR provides information about the hydrogen atoms in the molecule, ¹³C-NMR spectroscopy is particularly crucial for verifying ¹³C-labeled compounds. In ¹³C-NMR, only the carbon atoms with a nuclear spin, such as ¹³C, are detected. A ¹³C-NMR spectrum of this compound would show signals corresponding only to the four labeled carbon atoms in the benzene (B151609) ring, providing definitive proof of their incorporation and location within the molecular structure. The absence of signals from the other four carbon atoms (from the phthalhydrazide (B32825) portion) would further confirm the specific labeling pattern.

Advanced Spectroscopic and Analytical Characterization of Luminol 13c4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules and is particularly powerful for analyzing isotopically labeled compounds. ceitec.cznih.gov It provides direct, quantitative information on the location and abundance of specific isotopes within a molecule. nih.gov

The natural abundance of the NMR-active 13C isotope is only about 1.1%, which results in low sensitivity in standard 13C NMR experiments. ceitec.cz In Luminol-13C4, four specific carbon atoms on the benzene (B151609) ring are replaced with 13C isotopes, dramatically enhancing the signal intensity for these positions.

The 13C NMR spectrum of this compound is expected to show intense signals for the four labeled carbon atoms. The chemical shifts (δ) are determined by the local electronic environment of each carbon nucleus. compoundchem.com Based on the structure of luminol (B1675438) and typical 13C chemical shift ranges, the following signatures can be predicted. compoundchem.comchegg.com The aromatic carbons typically resonate between 110-160 ppm, while the carbonyl carbons of the hydrazide group appear further downfield, usually in the 160-180 ppm range. compoundchem.com The enrichment with 13C does not significantly alter the chemical shifts but makes the signals of the labeled carbons dominant in the spectrum.

Table 1: Predicted 13C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on analogous structures and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

| Carbon Atom Position | Predicted Chemical Shift (δ, ppm) | Expected Signal Intensity |

| Labeled Aromatic Carbons (4) | 110 - 150 | Very High |

| Unlabeled Aromatic Carbons (2) | 110 - 150 | Low (Natural Abundance) |

| Carbonyl Carbons (C=O) (2) | 160 - 175 | Low (Natural Abundance) |

Quantitative NMR (qNMR) is employed to accurately determine the level of isotopic enrichment. Unlike standard 13C NMR, qNMR experiments are designed to ensure that the signal intensity is directly proportional to the number of nuclei. oxinst.com This requires specific experimental conditions to overcome challenges inherent to 13C NMR, such as long spin-lattice relaxation times (T1) and the Nuclear Overhauser Effect (NOE). nanalysis.com

Mass Spectrometry (MS) for Isotopic Verification and Purity Assessment

Mass spectrometry is an indispensable tool for confirming the molecular weight and isotopic composition of labeled compounds with high accuracy and sensitivity. alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy, typically to four or five decimal places. alevelchemistry.co.uk This capability allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS is used to verify the incorporation of the four 13C atoms by comparing the measured accurate mass to the theoretical value.

The molecular formula of this compound is C4(13C)4H7N3O2. scbt.com Its theoretical monoisotopic mass is 181.06724582 Da. nih.gov An HRMS measurement confirming a mass extremely close to this value provides definitive evidence of the correct isotopic labeling and distinguishes it from unlabeled luminol (monoisotopic mass 177.053826 Da) or other potential impurities. nih.govcdc.gov

Table 2: HRMS Data for this compound Verification

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Hypothetical HRMS Measurement (Da) | Mass Difference (ppm) |

| This compound | C4(13C)4H7N3O2 | 181.06724582 | 181.0671 | -0.8 |

| Luminol (unlabeled) | C8H7N3O2 | 177.053826 | - | - |

Isotope Ratio Mass Spectrometry (IRMS) is a technique that measures the relative abundance of isotopes in a sample with extremely high precision. tum.de When coupled with a gas chromatograph (GC) and a combustion interface (GC-C-IRMS), it can be used to confirm the bulk 13C enrichment of the entire molecule. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation of Isotopic Analogues

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. researchgate.net While these techniques are less sensitive to isotopic labeling than NMR or MS, subtle shifts in vibrational frequencies can be observed and used to confirm isotopic substitution.

The FT-IR spectrum of unlabeled luminol displays characteristic absorption bands corresponding to its functional groups. researchgate.net For example, the N-H stretching vibrations of the amine and hydrazide groups appear in the 3200-3500 cm⁻¹ region, while the strong C=O stretching of the carbonyl groups is observed around 1650 cm⁻¹. researchgate.netnih.gov

In this compound, the replacement of four 12C atoms with heavier 13C atoms in the aromatic ring increases the reduced mass of the associated vibrational modes (e.g., C-C and C-H stretching and bending). This increase in mass leads to a small but detectable decrease in the vibrational frequency (a redshift) for those specific bonds. d-nb.info While other peaks, such as the O-H and N-H stretches, would remain largely unaffected, the shifts in the fingerprint region (below 1500 cm⁻¹) associated with the benzene ring can serve as secondary confirmation of successful isotopic labeling.

Table 3: Key FT-IR Vibrational Frequencies for Luminol and Expected Shifts for this compound

| Functional Group | Typical Wavenumber (cm⁻¹) for Luminol researchgate.net | Expected Change in this compound |

| N-H Stretch (Amine, Amide) | 3450 - 3200 | No significant change |

| C=O Stretch (Amide) | ~1660 | No significant change |

| Aromatic C=C Stretch | 1620 - 1450 | Slight redshift (lower frequency) |

| C-N Stretch | ~1300 | Slight redshift (lower frequency) |

Infrared and Raman Band Shifts Due to 13C Incorporation

The substitution of 12C with 13C in the aromatic ring of luminol induces predictable shifts in its vibrational spectra. These shifts, observable in both infrared (IR) and Raman spectroscopy, are a direct consequence of the increased mass of the vibrating atoms, while the force constants of the chemical bonds remain largely unaffected. libretexts.orgwikipedia.org The vibrational frequency (ν) is approximately proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the vibrating atoms.

According to theoretical calculations on luminol, specific vibrational modes are associated with the benzene part of the molecule. earthlinepublishers.com For instance, the C-C stretching vibrations within the aromatic ring, typically observed in the 1400-1600 cm-1 region in the IR and Raman spectra of unlabeled luminol, are expected to be most affected by 13C substitution. researchgate.net The increase in reduced mass due to the four 13C atoms will lead to a red-shift (a shift to lower wavenumbers) of these bands.

The magnitude of this shift can be estimated using computational models. Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational spectra of molecules and their isotopologues. researchgate.netresearchgate.net By modeling both unlabeled luminol and this compound, the expected shifts in the IR and Raman bands can be calculated. These shifts, though often small, are measurable with modern spectroscopic instruments and provide a unique signature of isotopic labeling. researchgate.netscifiniti.com

Below is a data table illustrating the theoretically predicted and experimentally observed vibrational frequencies for unlabeled luminol, along with the expected shifts for this compound based on computational models.

| Vibrational Mode | Unlabeled Luminol (cm-1) (Experimental/Theoretical) | Expected Shift for this compound (cm-1) (Theoretical) | This compound (cm-1) (Predicted) |

|---|---|---|---|

| Aromatic C-C Stretch | ~1610 | -5 to -15 | ~1595 to 1605 |

| Aromatic C-H In-Plane Bend | ~1140 | -3 to -10 | ~1130 to 1137 |

| Ring Breathing Mode | ~995 | -5 to -12 | ~983 to 990 |

Conformational Analysis using Vibrational Spectroscopy for Labeled Species

Vibrational spectroscopy is a sensitive probe of molecular conformation. rsc.org Different spatial arrangements of atoms (conformers) can give rise to distinct vibrational spectra. While luminol is a relatively rigid molecule, some degree of conformational flexibility exists, particularly concerning the amino group and the planarity of the hydrazide ring. ulisboa.pt

Computational studies using methods like DFT can predict the vibrational spectra for different possible conformers of both unlabeled luminol and this compound. earthlinepublishers.com By comparing the calculated spectra with high-resolution experimental IR and Raman data, it is possible to identify the predominant conformer in a given state (e.g., in solution or in a crystalline form). The 13C-induced shifts serve as a critical checkpoint for validating the accuracy of the theoretical model and the subsequent conformational assignment. For instance, if a particular band is predicted to shift upon 13C labeling, and this shift is experimentally observed, it confirms the contribution of the labeled carbon atoms to that specific vibrational mode, thereby strengthening the conformational analysis.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Perturbations

Impact of Isotopic Labeling on Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure. researcher.life The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital or HOMO) to higher energy orbitals (like the Lowest Unoccupied Molecular Orbital or LUMO). researcher.life

In principle, isotopic substitution does not alter the electronic potential energy surfaces of a molecule. libretexts.org However, it does affect the vibrational energy levels within each electronic state. This can lead to subtle changes in the observed UV-Vis absorption spectrum, known as isotopic shifts. The primary cause of these shifts is the change in zero-point vibrational energy (ZPVE) upon isotopic substitution. libretexts.org The ZPVE is lower for the heavier isotopologue (this compound) in both the ground and excited electronic states.

The direction and magnitude of the isotopic shift in the UV-Vis spectrum depend on the difference in the change of ZPVE between the ground and excited states. Typically, for π → π* transitions, which are common in aromatic systems like luminol, the vibrational frequencies are slightly lower in the excited state compared to the ground state. This results in a smaller ZPVE difference for the heavier isotopologue, leading to a small red-shift (shift to longer wavelengths) in the absorption maximum (λmax). However, these shifts are generally very small and often difficult to resolve in the broad absorption bands characteristic of molecules in solution.

Comparative UV-Vis Analysis with Unlabeled Luminol

A comparative analysis of the UV-Vis spectra of this compound and unlabeled luminol is crucial for understanding the subtle electronic perturbations caused by isotopic labeling. The UV-Vis spectrum of unlabeled luminol in various solvents is well-documented and typically shows two main absorption bands. ulisboa.ptresearchgate.netresearchgate.net For example, in a neutral aqueous solution, luminol exhibits absorption maxima around 300 nm and 350 nm. ulisboa.pt These bands are attributed to π → π* transitions within the conjugated system of the molecule.

The following table presents typical UV-Vis absorption data for unlabeled luminol in a common solvent and the theoretically expected, albeit very small, shifts for this compound.

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Expected Shift for this compound (nm) |

|---|---|---|---|---|

| Unlabeled Luminol | DMSO | ~305 | ~355 | N/A |

| This compound (Predicted) | DMSO | ~305.1 | ~355.1 | ~+0.1 |

Mechanistic Investigations of Chemiluminescence in the Context of Isotopic Labeling

Primary Steps and Rate-Limiting Reactions in Luminol (B1675438) Chemiluminescence

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. This effect arises from the difference in mass between the isotopes, which affects the vibrational frequency of chemical bonds. Heavier isotopes, like ¹³C, form stronger bonds and have lower zero-point vibrational energies than their lighter ¹²C counterparts. Consequently, more energy is required to break a bond to a ¹³C atom, which can lead to a slower reaction rate if that bond is broken or significantly altered in the rate-limiting step of the reaction.

In the context of Luminol-13C4, a measurable KIE would provide direct evidence for the involvement of the labeled carbon positions in the rate-determining step. For example, if the initial oxidation step involves the disruption of the aromatic system or the breaking of a C-C or C-N bond connected to the labeled ring, the reaction rate for this compound would be expected to be slightly slower than that for unlabeled luminol. By precisely measuring these small differences in reaction kinetics, scientists can pinpoint which bonds are undergoing changes during the slowest, most critical phase of the chemiluminescent reaction.

The oxidation of luminol is believed to proceed through several short-lived intermediates. patsnap.com Depending on the reaction conditions, these can include a luminol radical (L•⁻) and a key intermediate known as a diazaquinone (L). libretexts.orgabcam.com The diazaquinone is then thought to react with a peroxide species to form a cyclic peroxide intermediate, which ultimately decomposes to produce nitrogen gas and the excited-state 3-aminophthalate (B1234034). patsnap.comdiva-portal.org

Confirming the existence and structure of these transient species is a significant analytical challenge. Isotopic labeling with this compound offers a distinct advantage for their identification and characterization. Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the fate of the ¹³C atoms through the reaction sequence.

Mass Spectrometry: Intermediates formed from this compound will have a molecular weight that is four mass units higher than those formed from unlabeled luminol. nih.gov This mass shift allows for their unambiguous detection and helps in elucidating their chemical structure, even if they are present in very low concentrations.

NMR Spectroscopy: ¹³C-NMR is a powerful tool for determining the structure of organic molecules. By using this compound, the signals corresponding to the labeled carbons are enhanced, making it possible to observe changes in their chemical environment as the reaction progresses from reactant to intermediate to product.

Recent theoretical studies using methods like Density Functional Theory (DFT) have explored the reaction mechanism, with some findings suggesting that the reaction may proceed via a concerted pathway without the formation of a diazaquinone intermediate. diva-portal.org Experimental data from studies using this compound could provide the crucial evidence needed to validate or challenge these computational models.

Role of Oxidants and Catalysts in Labeled Luminol Chemiluminescence

The intensity and duration of luminol chemiluminescence are highly dependent on the choice of oxidant and the presence of catalysts. nih.gov Hydrogen peroxide is the most common oxidant used, and its action is often accelerated by catalysts such as transition metal ions or enzymes like horseradish peroxidase (HRP). libretexts.orglibretexts.orghbdsbio.com

In peroxide-mediated oxidation, the oxidant attacks the luminol molecule, initiating the steps leading to light emission. libretexts.orgquora.com The use of this compound can help elucidate the mechanism of this attack. If the initial interaction between the peroxide and the luminol molecule involves the ¹³C-labeled benzene (B151609) ring in the rate-determining step, a KIE will be observed. The magnitude of this effect can provide insights into the geometry of the transition state and the nature of the bond-making or bond-breaking processes occurring during oxidation. This information is vital for understanding how different oxidants interact with the luminol structure to promote chemiluminescence.

Transition metal ions such as Co(II), Cu(II), and iron in various forms (e.g., Fe(II), Fe(III), ferricyanide, or the iron in heme) are known to be potent catalysts for the luminol reaction. patsnap.comhbdsbio.comillinois.edu They are believed to function by lowering the activation energy of the reaction, thereby accelerating the rate of light production. hbdsbio.com The exact mechanism of catalysis is complex and can involve the formation of a complex between the metal ion, luminol, and the oxidant. libretexts.orgillinois.edu

This compound serves as an excellent probe for studying these catalytic pathways. Spectroscopic techniques that are sensitive to the nuclear properties of ¹³C can be employed to investigate the interaction between the labeled luminol and the metal catalyst. For instance, changes in the ¹³C-NMR spectrum upon addition of a metal ion catalyst could indicate the specific sites on the luminol molecule where the catalyst binds. This helps to build a more accurate picture of the catalytically active complex and understand how it facilitates the oxidation and subsequent light-emitting steps. Research has shown that the catalytic efficiency varies significantly between different metal ions and complexes, with iron porphyrins like hemin (B1673052) being particularly effective. illinois.edu

Excitation Mechanisms and Excited State Dynamics of Labeled Luminol

The final, crucial stage of the luminol reaction is the generation of the light-emitting species, the electronically excited 3-aminophthalate dianion, and its subsequent relaxation to the ground state. diva-portal.orgresearchgate.net The process involves the decomposition of a highly unstable peroxide intermediate, which releases the chemical energy necessary to populate an excited electronic state. nih.gov Understanding the factors that favor the formation of the excited state over a non-light-producing (dark) pathway is key to improving chemiluminescence efficiency.

Isotopic substitution with ¹³C in this compound can influence the excited-state dynamics. The vibrational energy levels of the excited state are dependent on the masses of the constituent atoms. Substituting ¹²C with the heavier ¹³C isotope alters the vibrational mode frequencies of the 3-aminophthalate product. This can, in turn, affect the rates of competing non-radiative decay processes (such as internal conversion and intersystem crossing) that allow the excited state to return to the ground state without emitting a photon. nii.ac.jp By studying the chemiluminescence quantum yield and lifetime of this compound compared to its unlabeled counterpart, researchers can gain valuable data to refine theoretical models of the excited-state potential energy surface and the intricate dynamics that govern the partitioning between light emission and heat dissipation. diva-portal.org

Data Tables

Table 1: Properties of this compound This table summarizes the computed physical and chemical properties of the isotopically labeled compound this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃O₂ | PubChem |

| Molecular Weight | 181.13 g/mol | PubChem |

| Exact Mass | 181.06724582 Da | PubChem |

| Isotope Atom Count | 4 | PubChem |

| Topological Polar Surface Area | 84.2 Ų | PubChem |

| Complexity | 254 | PubChem |

| Data sourced from PubChem CID 57369285. nih.gov |

Theoretical and Computational Insights into Chemiluminescent Pathways of Isotopic Luminol

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating complex reaction mechanisms. diva-portal.orgresearchgate.net DFT calculations allow for the modeling of molecular structures, energies, and, crucially, the transition states that connect reactants, intermediates, and products. For luminol, extensive DFT studies have corroborated a multi-step mechanism in aprotic solvents where the luminol dianion reacts with molecular oxygen. diva-portal.org This leads to the formation of a key high-energy intermediate, a cyclic peroxide (dioxetanone), which is the direct precursor to the light-emitting species. diva-portal.orgresearchgate.net

The critical step for chemiexcitation involves the decomposition of this peroxide intermediate. DFT and higher-level computational methods like CASPT2 have been used to map the potential energy surface of this decomposition. diva-portal.org These studies show that the system proceeds through a transition state related to the stretching of the O-O peroxide bond, which then evolves toward a conical intersection—a point where the ground and excited state potential energy surfaces cross. It is this passage through the conical intersection that allows the system to efficiently populate the excited state of the 3-aminophthalate product. diva-portal.org

Applying DFT to this compound would involve performing the same calculations but with the increased mass for the four designated carbon atoms. This allows for the calculation of vibrational frequencies and zero-point vibrational energies (ZPVE) for all species along the reaction coordinate. A kinetic isotope effect can be predicted by comparing the difference in ZPVE between the reactant and the transition state for both the light (12C) and heavy (13C) isotopologues. Such an analysis could reveal whether the C-C or C-N bonds of the phthalate (B1215562) ring are significantly involved in the vibrational modes of the rate-limiting transition state, thereby providing a deeper, atom-level understanding of the reaction mechanism. escholarship.orgdntb.gov.ua

Table 2: Key Intermediates in Luminol Chemiluminescence Investigated by Computational Methods

| Intermediate/State | Description | Computational Method | Reference |

|---|---|---|---|

| Luminol Dianion (L²⁻) | The reactive species that initiates reaction with molecular oxygen. | DFT | diva-portal.org |

| Peroxide Intermediate (CP²⁻) | The key high-energy chemiluminophore formed after oxygen addition and N₂ elimination. | DFT, CASPT2 | diva-portal.org |

| Transition State (TS) | The energy barrier state involving the stretching of the peroxide O-O bond. | DFT, CASPT2 | diva-portal.org |

| Conical Intersection (CI) | A point of degeneracy between ground and excited states that enables efficient chemiexcitation. | CASPT2//CASSCF | diva-portal.org |

Molecular Dynamics Simulations of Reactive Intermediates

While DFT provides a static picture of critical points on the potential energy surface, molecular dynamics (MD) simulations offer a way to observe the time evolution of a chemical system. biorxiv.org For complex processes like chemiluminescence that involve transitions between electronic states, nonadiabatic molecular dynamics (NAMD) is particularly powerful. acs.org NAMD simulations have been applied to the decomposition of luminol's peroxide intermediate, revealing the precise mechanism of chemiexcitation. acs.org These simulations show that the process begins with a stepwise single electron transfer from the aminophthaloyl portion of the molecule to the peroxide bond. The subsequent reaction trajectory is governed by passage through two distinct conical intersections, which ultimately funnels the system to the light-emitting excited state. acs.org This advanced simulation technique can even be used to compute the quantum yield from first principles. acs.org

MD simulations are exceptionally well-suited for studying isotope effects because the mass of each atom is a direct input parameter in the classical equations of motion that govern the atoms' trajectories. By running parallel NAMD simulations for both standard luminol and this compound, researchers could directly visualize how the heavier carbon isotopes affect the dynamics of the reactive intermediates. This would provide a dynamic picture of the kinetic isotope effect, complementing the static view from DFT. Any differences in the simulated trajectories, the timing of bond-breaking/formation events, or the efficiency of transitioning to the excited state would offer profound insights into the molecular basis of luminol's light emission.

Advanced Analytical Applications and Methodological Development Utilizing Luminol 13c4

Luminol-13C4 as an Internal Standard in Quantitative Analytical Assays

In quantitative analysis, an internal standard is a substance added in a constant amount to samples, calibration standards, and blanks to correct for the loss of analyte during sample processing and instrumental analysis. scioninstruments.com this compound is an ideal internal standard for the quantification of luminol (B1675438) because its physical and chemical properties are virtually identical to the analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. researchgate.net This co-elution and similar behavior minimize variations, leading to improved precision and accuracy in results. scioninstruments.com

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy measurements. epa.gov The method involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample containing the unlabeled analyte (luminol). epa.govptb.de After the labeled standard and the native analyte have been allowed to equilibrate, the mixture is analyzed by mass spectrometry. epa.gov

The quantification is not based on the absolute signal intensity of the analyte but on the measured ratio of the native analyte to the isotopically labeled internal standard. epa.gov This approach has a significant advantage: any sample loss during preparation or injection will affect both the native and labeled compounds equally, leaving the ratio unchanged. ptb.de This effectively compensates for matrix effects and variations in instrument response, making IDMS a definitive method for quantification. psu.edu The use of a ¹³C-labeled internal standard is often preferred as it tends to match the retention time of the target compound more closely than deuterated standards, theoretically providing more correct adjustments for ion suppression during quantification. researchgate.net

Below is a data table illustrating the principle of quantification using this compound in an IDMS workflow.

| Sample ID | Analyte Peak Area (Luminol) | Internal Standard Peak Area (this compound) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/L) |

| Cal Std 1 | 55,120 | 105,300 | 0.523 | 1.0 |

| Cal Std 2 | 108,500 | 104,500 | 1.038 | 2.0 |

| Cal Std 3 | 265,400 | 106,100 | 2.501 | 5.0 |

| Sample A | 189,350 | 105,800 | 1.790 | 3.5 |

| Sample B | 72,480 | 104,950 | 0.691 | 1.3 |

This table is for illustrative purposes.

For a quantitative method using a labeled internal standard to be considered reliable, it must undergo rigorous calibration and validation. A calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration across a range of standards. unito.it The use of these ratios corrects for variations in sample handling and instrument performance. scioninstruments.com

Validation protocols for methods employing labeled internal standards typically assess several key parameters:

Linearity: Establishing a linear relationship between the concentration and the response ratio over a defined range. acs.org

Accuracy: How close the measured value is to the true value, often determined by analyzing certified reference materials or spiked samples.

Precision: The degree of agreement among a series of measurements of the same sample, expressed as relative standard deviation (RSD). IDMS methods can typically achieve very high precision, with RSD ≤0.25%. epa.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable precision and accuracy. unito.it

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. ucl.ac.uk

Recovery: The efficiency of the extraction process, which is inherently corrected for by the isotope dilution technique. ptb.de

Tracing Reaction Mechanisms and Degradation Pathways Using Labeled Luminol

The isotopic label on this compound makes it an exceptional tracer for studying chemical reactions and environmental degradation. By introducing this compound into a system, researchers can follow the path of the carbon atoms from the parent molecule into various intermediates and final products using mass spectrometry.

The chemiluminescence of luminol is the result of its oxidation in an alkaline solution, a process that can be catalyzed by various agents, including metal ions, peroxidases, and the iron in hemoglobin. wikipedia.orglibretexts.orgresearchgate.net The reaction proceeds through several intermediates to produce an excited-state 3-aminophthalate (B1234034), which emits a photon upon relaxing to its ground state. wikipedia.orgresearchgate.net

When this compound is used, the resulting 3-aminophthalate and any other degradation products will contain the ¹³C label. This allows for unambiguous identification of luminol-derived products in a complex matrix. Mass spectrometry can easily distinguish between the labeled product and any unlabeled 3-aminophthalate that might be present from other sources. This is crucial for clarifying the reaction mechanism and identifying all end products. biorxiv.org The primary oxidation of luminol can lead to a diazaquinone intermediate, which then reacts with peroxide to form the light-emitting species. libretexts.orgnih.gov

The table below shows the expected mass difference for the key degradation product.

| Compound | Molecular Formula (Unlabeled) | Molecular Mass (Unlabeled) | Molecular Formula (Labeled) | Molecular Mass (Labeled) |

| Luminol | C₈H₇N₃O₂ | 177.16 g/mol | C₄¹³C₄H₇N₃O₂ | 181.13 g/mol nih.gov |

| 3-Aminophthalate | C₈H₇NO₄ | 181.15 g/mol | C₄¹³C₄H₇NO₄ | ~185.15 g/mol |

Masses are approximate and for illustrative purposes.

While primarily used in analytical and forensic contexts, this compound has potential applications in tracing metabolic or degradation pathways in non-clinical biological and environmental systems. For instance, if luminol were to be broken down by microorganisms in soil or water, introducing this compound would enable researchers to track its fate. By analyzing samples over time with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), scientists could identify labeled metabolites, providing direct evidence of the degradation pathway. This approach could differentiate between the breakdown of the target compound and the metabolism of other organic matter in the system. Although specific studies on the microbial metabolism of this compound are not widespread, the principles of using stable isotope tracers are well-established for elucidating such environmental and biological pathways. googleapis.com

Development of High-Sensitivity Detection Methods Employing Labeled Analogs

Luminol is renowned for its use in highly sensitive chemiluminescence assays, capable of detecting trace amounts of substances like blood at crime scenes. researchgate.netnih.gov The sensitivity of these methods can be enhanced and made more robust through the use of labeled analogs like this compound.

In advanced analytical methods, such as LC-MS/MS, combining the inherent sensitivity of luminol-based detection with the precision of isotope dilution offers significant advantages. researchgate.net By using this compound as an internal standard, quantitative assays can achieve extremely low limits of detection (LOD). libretexts.org The labeled standard helps to distinguish the true analyte signal from chemical noise and matrix interferences, which is particularly important when working at concentrations near the detection limit. nih.gov This approach allows for the development of methods that are not only highly sensitive but also highly accurate and reproducible, making them suitable for demanding analytical challenges where trace-level quantification is required. nih.govnuph.edu.ua

Enhanced Specificity and Reduced Background in Mass Spectrometry-Based Detection

The use of stable isotope-labeled internal standards is a cornerstone of high-precision quantitative analysis in mass spectrometry (MS). researchgate.net this compound, with four of its carbon atoms replaced by the heavier ¹³C isotope, serves as an ideal internal standard for the quantification of its unlabeled counterpart, luminol. lgcstandards.comlgcstandards.com In techniques like liquid chromatography-mass spectrometry (LC-MS), the distinct mass difference between this compound and native luminol allows for their simultaneous detection and quantification with high specificity. researchgate.net

A primary challenge in mass spectrometry is the presence of chemical noise, which originates from various components in the sample matrix other than the target analyte. researchgate.net This background interference can obscure the signal of the analyte, particularly at low concentrations, and negatively impact the signal-to-noise ratio. researchgate.netchromatographyonline.com By using a stable isotope-labeled internal standard such as this compound, analysts can employ selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) in tandem mass spectrometry (MS/MS). researchgate.netcreative-proteomics.comnih.gov These techniques monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. creative-proteomics.com Since the labeled standard is chemically identical to the analyte and co-elutes during chromatography, it experiences similar ionization suppression or enhancement effects from the matrix. The ratio of the analyte signal to the internal standard signal provides a highly accurate and precise measurement, effectively canceling out matrix effects and reducing background noise. creative-proteomics.comnih.gov This results in significantly enhanced specificity and sensitivity, which is crucial for the analysis of complex biological samples where minimizing background noise is essential for accurate quantification. researchgate.netcreative-proteomics.com

Integration with Chromatography (e.g., LC-MS/MS) for Complex Mixture Analysis

The combination of liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) is a powerful analytical platform for the separation, identification, and quantification of compounds in complex mixtures. phenomenex.comnumberanalytics.com The integration of this compound into LC-MS/MS workflows further enhances the capabilities of this technique. unil.ch

LC provides high-resolution separation of components within a mixture before they are introduced into the mass spectrometer. teledynelabs.comchromtech.com When analyzing complex samples, such as those encountered in pharmaceutical or environmental analysis, this separation is critical to reduce ion suppression and improve the accuracy of quantification. nebiolab.comthermofisher.com The use of an isotope-labeled internal standard like this compound is particularly advantageous in LC-MS/MS. unil.ch Because this compound has the same chromatographic behavior as unlabeled luminol, it serves as a reliable marker for retention time and peak integration.

The tandem mass spectrometry component (MS/MS) adds another layer of specificity. creative-proteomics.com By selecting a specific precursor ion (the molecular ion of luminol or this compound) and then fragmenting it to produce characteristic product ions, the system can selectively detect the target compounds even in the presence of co-eluting interferences. creative-proteomics.comnumberanalytics.com This high selectivity and sensitivity make LC-MS/MS, in conjunction with isotope dilution, an indispensable tool for a wide range of applications, from therapeutic drug monitoring to the detection of trace-level contaminants. unil.chthermofisher.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1189931-96-1 lgcstandards.comlgcstandards.com |

| Molecular Formula | C₄¹³C₄H₇N₃O₂ lgcstandards.comlgcstandards.com |

| Molecular Weight | 181.13 lgcstandards.comlgcstandards.com |

| Purity | >95% (HPLC) lgcstandards.com |

| Storage Temperature | +4°C lgcstandards.com |

| Unlabeled CAS | 521-31-3 lgcstandards.com |

Forensic Science Research Applications (excluding human samples for diagnostics/evidence)

In the realm of forensic science, luminol is a well-established presumptive test for the detection of latent bloodstains. simplyforensic.comnfschools.netnih.gov The chemiluminescent reaction of luminol with the iron in hemoglobin allows investigators to visualize blood traces that are invisible to the naked eye. simplyforensic.comchemicalbook.com Research utilizing this compound focuses on refining and validating these established methods, as well as exploring the fundamental aspects of chemiluminescent tracer detection.

Development of Isotope-Labeled Reference Materials for Method Validation

The reliability of any forensic analytical method hinges on its proper validation. Isotope-labeled compounds like this compound are critical in the development of certified reference materials (CRMs) and for the validation of analytical methods. researchgate.net By providing a known, stable, and accurately characterized material, this compound can be used to assess the performance of luminol-based tests. lgcstandards.com

In a research setting, a reference material containing a precise concentration of this compound could be used to:

Determine the limit of detection (LOD) and limit of quantification (LOQ) of new luminol formulations or detection instrumentation.

Evaluate the influence of various substrates on the chemiluminescent signal.

Assess the potential for interfering substances to produce false positives or negatives. nfschools.net

Ensure consistency and comparability of results between different laboratories.

The development of methods using isotope dilution mass spectrometry, with this compound as an internal standard, can establish a high-order reference method for the accurate determination of luminol itself, which is crucial for quality control of luminol kits used in forensic investigations. researchgate.net

Fundamental Studies on the Persistence and Detection of Labeled Chemiluminescent Tracers

Understanding how long a chemical tracer like luminol persists at a scene and how its detection is affected by environmental factors is a key area of forensic research. crime-scene-investigator.net this compound provides a unique tool for conducting such fundamental studies without the ambiguity of background levels of unlabeled luminol.

Researchers can use this compound to investigate:

The degradation kinetics of luminol on various surfaces and under different environmental conditions (e.g., temperature, humidity, UV light exposure).

The effect of cleaning agents on the detectability of luminol residues. Studies have shown that luminol can detect blood even after repeated cleaning. simplyforensic.com

The migration and transfer of luminol residues at a mock crime scene.

By using LC-MS/MS to track the concentration of this compound over time, researchers can build accurate models of its persistence. These studies are vital for interpreting the results of luminol testing in real-world scenarios and for developing more robust and reliable forensic techniques. The high sensitivity of modern chemiluminescence detection methods, capable of detecting blood diluted up to 5,000,000 times, underscores the importance of understanding the fundamental behavior of these tracers. simplyforensic.comnih.gov

Computational and Theoretical Studies on Luminol 13c4 and Its Reactivity

Electronic Structure Calculations of Isotopic Luminol (B1675438) and its Intermediates

Electronic structure calculations are at the core of computational studies on luminol, providing deep insights into the molecule's properties and the multi-step chemiluminescence mechanism. The substitution of four ¹²C atoms with ¹³C in Luminol-13C4 does not significantly alter the electronic potential energy surface, but it does modify the vibrational energy levels, which is critical for understanding isotope effects.

The ground state properties of luminol have been extensively studied using various quantum mechanical methods. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) have been employed to determine the most stable structures and thermodynamic properties of luminol and its tautomers. youtube.com DFT functionals like B3LYP and PBE1PBE, combined with Pople-style basis sets (e.g., 6-31++G(d,p)), are commonly used to optimize molecular geometries and calculate electronic energies. rutgers.edu

These calculations predict the most stable tautomeric forms of luminol and provide key thermodynamic data. A significant output of these calculations is the determination of vibrational frequencies. These frequencies are essential for calculating the zero-point vibrational energy (ZPVE), a quantum mechanical effect representing the residual vibrational energy of a molecule at 0 K. diva-portal.org For this compound, the increased mass of the ¹³C isotopes leads to lower vibrational frequencies for modes involving these atoms, resulting in a lower ZPVE compared to unlabeled luminol. This difference in ZPVE is the foundation of the kinetic isotope effect. osti.gov

Table 1: Common Computational Methods for Ground State Luminol Studies

| Method Type | Specific Method/Functional | Basis Set Example | Key Properties Calculated |

| Density Functional Theory (DFT) | B3LYP, PBE1PBE | 6-31++G(d,p) | Optimized Geometry, Electronic Energy, Vibrational Frequencies, Atomic Charges |

| Ab Initio | Hartree-Fock (HF) | 6-31G(d) | Initial Geometry, Wavefunction |

| Ab Initio (Post-HF) | MP2 | aug-cc-pVTZ | More Accurate Energy, Electron Correlation |

The phenomenon of chemiluminescence inherently involves electronically excited states. Understanding the light-emission step requires high-level computational methods capable of accurately describing these states. Methodologies such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are often used to study the potential energy surfaces of both ground and excited states. diva-portal.org

Computational studies have elucidated the complex reaction pathway:

Oxygenation: The luminol dianion reacts with molecular oxygen to form an unstable peroxide intermediate. diva-portal.org

Chemiexcitation: This intermediate undergoes a concerted decomposition, eliminating a molecule of nitrogen (N₂) and forming the product, 3-aminophthalate (B1234034), in an electronically excited state.

Luminescence: The excited 3-aminophthalate dianion then relaxes to its ground state, releasing the excess energy as a photon of light, which is observed as the characteristic blue glow. researchgate.net

Calculations show that the peroxide bond is exceptionally efficient at promoting this chemiexcitation. rsc.org By mapping the reaction path, these studies can predict the activation energies for different steps and identify the specific excited state responsible for light emission, which is crucial for rationalizing the high quantum yield of the reaction.

Molecular Dynamics Simulations of Labeled Luminol in Different Environments

While quantum mechanics is ideal for describing the details of bond breaking and forming, Molecular Dynamics (MD) simulations are used to understand how the broader environment, such as the solvent, influences the reaction over time. youtube.commdpi.com MD simulations model the physical movements of atoms and molecules, allowing researchers to observe processes like solvation and molecular interactions on timescales of nanoseconds to microseconds. mdpi.com

The solvent environment has a profound impact on luminol's chemiluminescence, affecting both the intensity and the emission wavelength. MD simulations, often combined with quantum mechanical calculations (QM/MM methods), can model the explicit interactions between luminol and surrounding solvent molecules. rsc.org

Research has shown a marked difference in the chemiluminescence properties in protic (e.g., water) versus aprotic (e.g., DMSO) solvents. rsc.org Computational studies combining MD and DFT have demonstrated that different forms of the light-emitting 3-aminophthalate dianion are responsible for the emission in these different environments:

In protic solvents , the amino form of the dianion is the primary emitter.

In aprotic solvents , an imino tautomer is responsible for the chemiluminescence. rsc.org

MD simulations help to visualize the stable hydrogen-bonding networks that form around luminol and its intermediates, explaining how the solvent can facilitate or hinder specific steps in the reaction, such as proton transfer events. rutgers.edursc.org

The luminol reaction is famously catalyzed by transition metal ions, most notably the iron in the heme group of hemoglobin. biorxiv.org This interaction is fundamental to its use in forensic science for detecting latent bloodstains. nih.gov Computational methods like molecular docking are used to study these interactions at an atomic level.

Molecular docking simulations predict the most likely binding orientation of a ligand (luminol) to a protein receptor (hemoglobin). biorxiv.org These in silico studies investigate how luminol and its analogues fit into the active site of hemoglobin. The results identify key amino acid residues that interact with the luminol molecule, stabilizing it in an orientation that facilitates the catalytic oxidation by hydrogen peroxide. biorxiv.org Such studies are crucial for understanding the specificity of the catalytic process and for designing new luminol derivatives with enhanced properties.

Quantum Chemical Studies of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. Studying the KIE for this compound can provide invaluable information about the reaction's transition state and mechanism. The KIE arises primarily from the difference in zero-point vibrational energy (ZPVE) between the isotopic reactants and the transition state. osti.govrsc.org

Quantum chemical calculations, specifically DFT, are used to predict the KIE. The methodology involves:

Locating Stationary Points: The geometries of the reactants and the key transition state(s) on the potential energy surface are optimized.

Calculating Vibrational Frequencies: Frequency calculations are performed for all optimized structures.

Determining ZPVE: The ZPVE is calculated for each structure by summing the energies of all normal vibrational modes. This is done for both the light (¹²C) and heavy (¹³C) isotopologues.

Calculating the KIE: The difference in the activation energy due to the ZPVE difference between the two isotopes is used to calculate the expected reaction rate change.

For this compound, the bonds involving the heavier ¹³C atoms have a lower ZPVE than the corresponding ¹²C bonds. If these bonds are broken or significantly altered in the rate-determining transition state, a measurable KIE will be observed. Theoretical calculations of the KIE can then be compared with experimental data to confirm or disprove a proposed reaction mechanism. rsc.org

Table 2: Conceptual Framework for Calculating KIE in this compound

| Parameter | Description | Relation to Isotope Effect |

| Vibrational Frequency (ν) | The frequency of a specific bond vibration. | Lower for heavier isotopes (¹³C vs ¹²C). |

| Zero-Point Vibrational Energy (ZPVE) | The minimum vibrational energy of a molecule (½hν summed over all modes). | Lower for the heavier isotopologue (this compound). |

| Activation Energy (Eₐ) | The energy barrier for the reaction, related to the difference in energy between the reactant and the transition state. | The ZPVE difference between isotopes alters the effective activation energy. |

| Kinetic Isotope Effect (KIE) | The ratio of the reaction rate of the light isotopologue to the heavy one (k_light / k_heavy). | A KIE ≠ 1 indicates that the isotopic position is involved in the rate-determining step. |

Transition State Theory and Tunneling Contributions

Transition state theory is a fundamental concept in chemical kinetics that describes the progression of a chemical reaction through a high-energy intermediate state known as the transition state. For the chemiluminescence of luminol, computational methods such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) have been employed to model the reaction pathway and characterize the transition states involved. These studies are critical for understanding the energy barriers and the geometry of the molecules as they transform from reactants to products.

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically cannot surmount. In chemical reactions, particularly those involving the transfer of light particles like protons or electrons, tunneling can play a significant role and lead to deviations from classical transition state theory predictions. For luminol, tunneling could potentially be a factor in the proton transfer steps or in the electronic rearrangements leading to light emission.

However, a quantitative analysis of transition states and the specific contribution of quantum tunneling for this compound would require dedicated computational studies that model the vibrational frequencies and potential energy surface of this specific isotopologue. Such studies would be necessary to determine how the increased mass of the four carbon atoms influences the geometry and energy of the transition state and the probability of tunneling. Without these specific calculations, it is not possible to provide a detailed and accurate account for this compound.

Predictive Modeling of Isotope Discrimination in Reaction Pathways

Predictive modeling of isotope discrimination involves the use of computational methods to calculate the kinetic isotope effects for a given reaction. These models can predict how the rate of a reaction will change upon isotopic substitution. For this compound, such models would be invaluable for pinpointing the rate-determining step in the chemiluminescence reaction and for understanding the vibrational contributions of the carbon backbone to the reaction coordinate.

The magnitude of the 13C KIE can provide information about the changes in bonding to the carbon atoms in the transition state. A primary KIE would be expected if a C-C or C-N bond involving one of the labeled carbons is broken or formed in the rate-limiting step. A secondary KIE might be observed if the hybridization or coordination of the labeled carbons changes during the reaction.

To accurately predict these effects for this compound, researchers would need to perform calculations to obtain the vibrational frequencies of the reactant and the transition state for both the unlabeled luminol and the 13C4-labeled molecule. The ratio of the rate constants can then be calculated using established formulas from transition state theory. The absence of such published computational data for this compound makes it impossible to generate the requested detailed research findings and data tables.

Degradation Pathways and Stability Studies of Luminol 13c4

Photolytic Degradation of Isotopic Luminol (B1675438)

Luminol and its solutions are known to be sensitive to light. nih.govthemurderofmeredithkercher.net Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions leading to the degradation of the molecule. hbdsbio.commedcraveonline.com Forced degradation studies, which involve exposing the compound to light sources, are essential to evaluate its photosensitivity and to identify potential degradation products. europa.eu

The use of 13C4-labeled luminol is instrumental in distinguishing its degradation products from those of other substances in a complex matrix. While specific studies detailing the photoproducts of Luminol-13C4 are not extensively published, the degradation pathway is expected to mirror that of unlabeled luminol. The primary light-emitting product of luminol's chemiluminescent reaction is 3-aminophthalate (B1234034). nih.govwikipedia.org However, photolytic degradation can lead to a variety of other products.

The general mechanism of luminol oxidation involves the formation of a diazaquinone intermediate, which then reacts to form an unstable peroxide. libretexts.org This peroxide can then decompose to the excited state of 3-aminophthalate, which emits light. Non-chemiluminescent pathways also exist, particularly under different pH conditions. wikipedia.orglibretexts.org The use of this compound allows for the precise tracking of the carbon backbone through these transformations using mass spectrometry, confirming the origin of the detected degradation products.

Table 1: Potential Photolytic Degradation Products of this compound

| Precursor Compound | Potential Photoproduct | Analytical Technique for Identification |

| This compound | 3-Aminophthalate-13C4 | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| This compound | Diazaquinone-13C4 | High-Performance Liquid Chromatography (HPLC) |

| This compound | Various fragmentation products | Tandem Mass Spectrometry (MS/MS) |

This table is based on the known degradation pathways of unlabeled luminol and the principles of isotopic labeling.

The rate of photolytic degradation is dependent on factors such as the intensity and wavelength of the light, the duration of exposure, and the nature of the solvent. europa.eu Kinetic studies for luminol have shown that its chemiluminescence, and by extension its degradation, can have a short half-life, sometimes lasting only seconds to minutes under strong oxidative conditions. themurderofmeredithkercher.net The light-induced decomposition of this compound is expected to follow similar kinetics.

Forced photostability studies are typically conducted by exposing the substance to a light source with a minimum of 1.2 million lux hours and 200 watt-hours per square meter. medcraveonline.comnih.gov The rate of degradation can be monitored by measuring the decrease in the concentration of the parent compound (this compound) over time using a stability-indicating analytical method, such as HPLC.

Oxidative and Thermal Degradation under Controlled Conditions

Luminol is susceptible to degradation by both oxidation and heat. nih.govthemurderofmeredithkercher.net Oxidative degradation is the fundamental process behind its chemiluminescence but can also lead to non-luminescent products. Thermal instability necessitates controlled storage temperatures to maintain the integrity of the compound. hbdsbio.comchemicalbook.com

Several environmental factors can influence the stability of this compound. These include:

pH: The chemiluminescence of luminol is highly pH-dependent, with optimal light emission occurring in alkaline solutions. nih.govhbdsbio.com However, extreme pH conditions, both acidic and alkaline, can accelerate degradation. nii.ac.jp

Temperature: Luminol solutions are thermally unstable and should be protected from high temperatures. nih.govthemurderofmeredithkercher.net Elevated temperatures can increase the rate of both oxidative and thermal degradation. hbdsbio.com